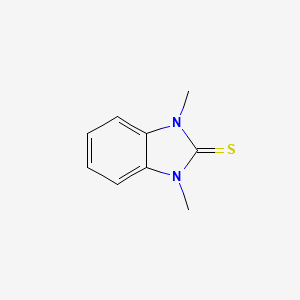

1,3-Dimetilbencimidazolina-2-tiona

Descripción general

Descripción

1,3-Dimethylbenzimidazoline-2-thione is an organic compound with the molecular formula C₉H₁₀N₂S. It is a derivative of benzimidazole, featuring a thione group at the second position and methyl groups at the first and third positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Aplicaciones Científicas De Investigación

1,3-Dimethylbenzimidazoline-2-thione has a wide range of scientific research applications:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethylbenzimidazoline-2-thione can be synthesized through several methods. One common approach involves the alkylation of benzimidazole-2-thione derivatives. The reaction typically requires the use of alkylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction proceeds as follows:

Starting Material: Benzimidazole-2-thione

Reagents: Methyl iodide or dimethyl sulfate

Conditions: Basic conditions (e.g., sodium hydroxide or potassium carbonate)

Product: 1,3-Dimethylbenzimidazoline-2-thione

Industrial Production Methods

In industrial settings, the production of 1,3-dimethylbenzimidazoline-2-thione often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethylbenzimidazoline-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thione group to a thiol group. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The methyl groups at the first and third positions can undergo nucleophilic substitution reactions. Reagents such as halogens or alkyl halides are commonly employed.

Common Reagents and Conditions

Oxidation: Peracids, hydrogen peroxide

Reduction: Lithium aluminum hydride

Substitution: Halogens, alkyl halides

Major Products Formed

Oxidation: Benzimidazole-2-sulfonyl derivatives

Reduction: Benzimidazole-2-thiol derivatives

Substitution: Various substituted benzimidazole derivatives

Mecanismo De Acción

The mechanism of action of 1,3-dimethylbenzimidazoline-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity . Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Benzimidazole-2-thione

- 1-Methylbenzimidazoline-2-thione

- 3-Methylbenzimidazoline-2-thione

Uniqueness

1,3-Dimethylbenzimidazoline-2-thione is unique due to the presence of two methyl groups at the first and third positions, which enhances its stability and reactivity compared to other benzimidazole derivatives. This structural feature also contributes to its distinct chemical and biological properties .

Propiedades

IUPAC Name |

1,3-dimethylbenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-10-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYLYUAMXUGIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187778 | |

| Record name | 1,3-Dimethylbenzimidazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834895 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3418-46-0 | |

| Record name | 1,3-Dimethylbenzimidazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003418460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylbenzimidazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-Dimethylbenzimidazoline-2-thione differ in its mechanism of thyroid peroxidase (TPX) inhibition compared to other benzimidazoline-2-thiones?

A1: Unlike benzimidazoline-2-thione and 1-methylbenzimidazoline-2-thione, which act as suicide inhibitors of TPX, 1,3-Dimethylbenzimidazoline-2-thione inhibits TPX-catalyzed iodination reactions via an alternate substrate mechanism. [] This difference arises from the N,N'-disubstituted structure of 1,3-Dimethylbenzimidazoline-2-thione, which prevents the formation of a benzimidazole-2-sulfenic acid, a crucial intermediate for the suicide inactivation mechanism observed with other benzimidazoline-2-thiones. Instead, 1,3-Dimethylbenzimidazoline-2-thione forms a benzimidazole-2-sulfonyl ylide upon oxidation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole](/img/structure/B1214782.png)

![2-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2h,4h)-dione](/img/structure/B1214785.png)